Streptonigrone
Description
Historical Context of Streptonigrone and its Natural Product Precursors
This compound is a member of the streptonigrinoid family of antibiotics, a group of highly functionalized alkaloids that have garnered significant scientific interest. acs.org It was first isolated from an unidentified species of Streptomyces. uj.ac.za Structurally, this compound is closely related to the more widely known antitumor antibiotic, Streptonigrin (B15502). uj.ac.za Both compounds, along with another related natural product, Lavendamycin (B1674582), share a characteristic 7-amino-5,8-quinone AB ring system and a fully substituted central pyridine (B92270) C ring. uj.ac.za
The structure of this compound was formally elucidated in 1985. jst.go.jpnih.gov It is often found as a minor component in strains that produce Streptonigrin. acs.orgjst.go.jp Research suggests that this compound is biosynthetically derived from Streptonigrin. acs.org The proposed biochemical transformation involves a concomitant α-hydroxylation and decarboxylation of the picolinic acid moiety in Streptonigrin to form the 2-pyridone structure characteristic of this compound. acs.orgresearchgate.net This transformation has been successfully demonstrated in the laboratory, catalyzed by a flavin reductase under mild conditions, further supporting the biosynthetic relationship between these two complex natural products. acs.orgfigshare.com
The study of natural products like this compound has a long history, originating from observations of their roles in traditional medicine and their potent biological activities. numberanalytics.comnih.gov The discovery of penicillin initiated a "Golden Age" of natural product discovery, primarily from microorganisms like Streptomyces, leading to a vast array of antibiotics and other therapeutic agents. nih.govopenaccessjournals.com This historical precedent underscores the importance of investigating even minor components of fermentation broths, as they can possess unique structures and biological profiles.
| Related Streptonigrinoid Compounds |
| Compound Name |
| Streptonigrin |
| Lavendamycin |
Significance and Research Trajectory of Aminoquinone Alkaloids
Aminoquinone alkaloids represent a significant class of natural products, characterized by a quinone ring fused to a nitrogen-containing heterocyclic system. uj.ac.za These compounds are primarily isolated from microorganisms and have attracted considerable research attention due to their diverse and potent biological activities, including antibacterial, antifungal, and antitumor properties. acs.orgtexilajournal.comnih.gov The unique chemical scaffolds of these alkaloids make them a rich source for drug discovery and development. texilajournal.comscirp.org
The research trajectory for this class of compounds has been multifaceted. Initial studies focus on isolation from natural sources, such as bacterial fermentation broths, and structure elucidation using spectroscopic methods. uj.ac.za Following this, investigations into their biological activities commence. For instance, while Streptonigrin shows potent antitumor and antimicrobial effects, this compound was found to inhibit the nitric oxide-dependent activation of human guanylyl cyclase, though it lacks the antimicrobial activity of its precursor. acs.orgjst.go.jp
The complex and highly substituted structures of aminoquinone alkaloids like this compound present formidable challenges for chemical synthesis. grafiati.comubc.ca This complexity has spurred the development of novel synthetic methodologies and strategies in organic chemistry. grafiati.comubc.ca Furthermore, understanding the biosynthetic pathways—the series of enzyme-catalyzed reactions that organisms use to build these molecules—is a major area of research. nih.govnih.gov Elucidating these pathways not only provides insight into how nature constructs such complex molecules but also opens up possibilities for producing novel, "unnatural" analogs through synthetic biology approaches for potential therapeutic use. nih.govnih.gov The renewed interest in natural products as a source for new drugs, driven by advancing technologies, ensures that alkaloids like this compound will remain important targets for academic and industrial research. uj.ac.zascirp.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
96684-38-7 |
|---|---|
Molecular Formula |
C24H22N4O7 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
7-amino-2-[3-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methyl-6-oxo-1H-pyridin-2-yl]-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C24H22N4O7/c1-9-14(10-6-8-13(33-2)22(34-3)19(10)29)15(25)18(28-24(9)32)12-7-5-11-17(27-12)21(31)16(26)23(35-4)20(11)30/h5-8,29H,25-26H2,1-4H3,(H,28,32) |
InChI Key |
KDHCNBXWSJRGJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(NC1=O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Canonical SMILES |
CC1=C(C(=C(NC1=O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Synonyms |
streptonigrone |
Origin of Product |
United States |
Chemical Synthesis Strategies for Streptonigrone
Total Synthesis Approaches to Streptonigrone
The total synthesis of this compound provides a pathway to access the natural product and its analogues from simple starting materials, allowing for structural modifications to probe biological activity.
A notable total synthesis of this compound has been described that diverges from traditional methods by employing a Conrad-Limpach reaction to construct the quinoline (B57606) core of the molecule. ubc.caacs.orgresearchgate.net This approach avoids the more commonly used Friedländer methodology. ubc.caacs.org The synthesis hinges on a one-pot method for creating substituted pyridones, which forms the central ring of the this compound scaffold. ubc.caacs.orgubc.ca
The assembly of the distinct heterocyclic segments of this compound is a critical challenge in its total synthesis. One successful strategy involves the initial construction of the quinoline portion via the Conrad-Limpach reaction. acs.orgresearchgate.netubc.cagrafiati.com This quinoline segment is then condensed with 2-benzyloxy-3,4-dimethoxybenzaldehyde to produce a chalcone (B49325) intermediate. ubc.cagrafiati.com
The central 3-methylpyridone ring is then assembled by reacting this chalcone with 2-cyanopropanamide. ubc.cagrafiati.com This reaction effectively merges the pre-synthesized fragments and establishes the core structure of the natural product. ubc.cagrafiati.com The final functionalization of this newly formed pyridone ring is achieved through a carefully planned anionic sequence. acs.orgubc.cagrafiati.com
Table 1: Key Reactions in the Total Synthesis of this compound
| Reaction | Purpose | Key Reactants |
|---|---|---|
| Conrad-Limpach Reaction | Assembly of the quinoline segment. ubc.caacs.orgresearchgate.net | Anilines, β-ketoesters. researchgate.net |
| Chalcone Condensation | Linking the quinoline and phenyl segments. ubc.cagrafiati.com | Quinoline derivative, 2-benzyloxy-3,4-dimethoxybenzaldehyde. ubc.cagrafiati.com |
| Pyridone Formation | Construction of the central pyridone ring. ubc.cagrafiati.com | Chalcone intermediate, 2-cyanopropanamide. ubc.cagrafiati.com |
| Anionic Sequence | Functionalization of the pyridone intermediate. acs.orgubc.cagrafiati.com | Pyridone intermediate. acs.org |
Chemo-enzymatic and Semi-synthetic Transformations Leading to this compound
Semi-synthetic and chemo-enzymatic methods offer an alternative route to this compound, leveraging the readily available streptonigrin (B15502) as a starting material. These approaches can be more efficient than total synthesis and provide platforms for creating novel analogues.
This compound can be synthesized directly from streptonigrin through an oxidative decarboxylation reaction. researchgate.net This transformation has been achieved through both chemical and chemo-enzymatic methods.
One chemical method involves the hydrogenation of streptonigrin over a Palladium-black catalyst in a stream of hydrogen gas, which results in the formation of this compound. jst.go.jpnih.gov A similar transformation was observed during an attempt to deblock a protected carboxylic group on a streptonigrin derivative using hydrogenation over a palladium catalyst. jst.go.jpnih.gov
A mild and efficient chemo-enzymatic procedure has also been developed. researchgate.netacs.org This method utilizes a flavin reductase-catalyzed system, with natural flavins acting as the catalyst and atmospheric oxygen as the oxidant. researchgate.netacs.org The reaction proceeds via a concomitant α-hydroxylation and decarboxylation of the picolinic acid moiety of streptonigrin to yield this compound. researchgate.netacs.org
Table 2: Methods for the Conversion of Streptonigrin to this compound
| Method | Catalyst/Reagents | Key Features |
|---|---|---|
| Chemical Hydrogenation | Pd-black, H₂ stream. jst.go.jpnih.gov | Direct conversion of streptonigrin. jst.go.jpnih.gov |
| Chemo-enzymatic Oxidation | Flavin reductase, flavin, O₂. researchgate.netacs.org | Mild conditions, uses a natural catalyst system. researchgate.netacs.org |
The synthetic methodologies developed for this compound have been extended to produce various analogues. For instance, the methylation of this compound has been shown to yield compounds such as 5',5'-N-dimethyl-2',8'-O-dimethylthis compound and 1',5',5'-tri-N-trimethyl-8'-O-methylthis compound. jst.go.jpnih.gov
Furthermore, the chemo-enzymatic oxidative decarboxylation method is not limited to streptonigrin itself. It has been successfully applied to streptonigrin analogues and other structurally diverse, electron-rich picolinic acid derivatives. researchgate.net This demonstrates the potential of this chemo-enzymatic approach for creating new streptonigrinoid analogues through genetic and chemo-enzymatic techniques. researchgate.net The development of synthetic strategies is crucial for preparing analogues with deep-seated structural changes, which can be used to understand the relationship between the molecule's structure and its biological function. scripps.edu
Table of Mentioned Compounds
| Compound Name |
|---|
| 1',5',5'-tri-N-trimethyl-8'-O-methylthis compound |
| 2-Benzyloxy-3,4-dimethoxybenzaldehyde |
| 2-Cyanopropanamide |
| 5',5'-N-dimethyl-2',8'-O-dimethylthis compound |
| Streptonigrin |
Structure Activity Relationship Sar Studies of Streptonigrone and Its Analogues
Analysis of Core Pharmacophore Elements
The fundamental structure responsible for the biological activity of streptonigrone and its parent compound, streptonigrin (B15502), is known as the pharmacophore. Extensive research has identified the core pharmacophore as the 7-amino-quinoline-5,8-dione scaffold . dovepress.com This planar, electron-deficient ring system is critical for the molecule's mechanism of action.
Studies focusing on the structure-activity relationship of streptonigrin have shed light on the importance of this core element. dovepress.com For instance, the quinoline-5,8-dione portion is directly involved in the inactivation of key cellular enzymes, such as peptidylarginine deiminases (PADs), which are implicated in various diseases. dovepress.com The arrangement of the amino group at the C-7 position in conjunction with the quinone system is a defining feature that governs its interaction with biological targets. dovepress.com
Impact of Structural Modifications on Biological Activities in Research Models
Modifications to the peripheral groups attached to the core pharmacophore can dramatically alter both the potency and the type of biological activity observed. Research on various streptonigrin derivatives has demonstrated that even small changes can lead to a significant loss or alteration of function. nih.gov
For example, the removal of a methyl group (demethylation) results in Demethylstreptonigrin , a compound with weak antibacterial activity. nih.gov Similarly, converting the carboxylic acid group on the pyridine (B92270) ring of streptonigrin into other functional groups, such as in Streptonigrin hydroxamic acid and Streptonigrin hydrazide , also leads to analogues with diminished antimicrobial effects. nih.gov While the antibacterial properties of Streptonigrin amide and Streptonigrin hydrazide were nearly lost, these compounds retained some cytocidal (cell-killing) activity against L5178Y marine lymphosarcoma cells. nih.gov
The following table summarizes the effects of specific structural modifications on the biological activity of streptonigrin analogues.
| Compound/Analogue | Structural Modification (relative to Streptonigrin) | Observed Biological Activity |
| This compound | Decarboxylation of the pyridine ring | Maintained antitumor properties. nih.gov |
| Demethylstreptonigrin | Removal of a methoxy (B1213986) group | Weak antibacterial activity. nih.gov |
| Streptonigrin hydroxamic acid | Carboxylic acid converted to hydroxamic acid | Weak antimicrobial activity. nih.gov |
| Streptonigrin hydrazide | Carboxylic acid converted to hydrazide | Weak antimicrobial activity; some cytocidal activity. nih.gov |
| Streptonigrin amide | Carboxylic acid converted to amide | Almost no antibacterial activity; some cytocidal activity. nih.gov |
This table is based on data from research studies on streptonigrin analogues.
The three-dimensional shape, or conformation, of this compound is critical to its function. Although detailed conformational studies on this compound itself are limited, analysis of the closely related streptonigrin provides significant insights. The core structure of streptonigrin, which is largely identical to that of this compound, is remarkably planar. This structural rigidity is a key factor in its biological activity.
The planarity of the molecule is believed to be essential for its ability to intercalate between the base pairs of DNA, a primary mechanism for its cytotoxic effects. nih.gov This flat shape allows the molecule to slide into the DNA helix, disrupting its structure and function, which ultimately inhibits DNA synthesis and leads to cell death. nih.gov Any structural modification that disrupts this planarity would likely reduce its efficacy as a DNA-targeting agent.
Molecular and Cellular Mechanisms of Action of Streptonigrone
Interaction with Nucleic Acids
Streptonigrone's biological effects are significantly influenced by its interactions with DNA. These interactions encompass various modes of binding, the induction of damage, and alterations to DNA structure and integrity.
DNA Binding Modes and Affinities
Research indicates that streptonigrin (B15502), the precursor to this compound, interacts with DNA primarily through minor groove binding. researchgate.netesr.ie Unlike intercalating agents that insert themselves between the base pairs of the DNA double helix, streptonigrin and its analogues are thought to fit within the minor groove, a less sterically hindered region of the DNA. researchgate.netarrakistx.com This binding is often shape-selective, with the concave structure of the molecule complementing the convex surface of the minor groove. beilstein-journals.org The interaction is stabilized by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. esr.ieopenmedicinalchemistryjournal.com While specific studies on this compound's binding affinity are less common, the behavior of its parent compound suggests a preference for A·T-rich regions in the DNA minor groove. beilstein-journals.org The binding of streptonigrin has been shown to be weak in the absence of metal ions but is stimulated by the presence of divalent transition metals. researchgate.net
Induction of DNA Strand Breaks and Adduct Formation
A significant aspect of the mechanism of action for streptonigrin-related compounds is their ability to induce DNA strand breaks. nih.govnih.gov This process is often dependent on the presence of transition metals and a reducing agent like NADH. nih.gov The aminoquinone structure of streptonigrin is believed to undergo bioreduction, leading to the generation of reactive oxygen species (ROS), which can then damage the DNA backbone, causing single- and double-strand breaks. pnas.orgmdpi.comaacrjournals.org Although this compound itself is less studied in this regard, the genotoxic effects of streptonigrin involve the formation of DNA adducts, which are complexes of the drug, a metal ion, and DNA. researchgate.net These adducts can interfere with DNA replication and transcription. researchgate.net The production of single-strand breaks in DNA has been observed in vitro when DNA is treated with streptonigrin. researchgate.netacs.org
Modulation and Inhibition of Key Enzymes
In addition to its direct interactions with DNA, this compound and its parent compound influence the activity of critical cellular enzymes, further contributing to their biological effects.
Topoisomerase II Inhibition and Cleavage Complex Stabilization
Streptonigrin is a known inhibitor of topoisomerase II, an essential enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. researchgate.netnih.govca.gov Instead of simply blocking the enzyme's activity, streptonigrin acts as a topoisomerase II poison. It stabilizes the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the broken DNA ends. researchgate.netnih.govnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are highly toxic to the cell. ca.gov The cleavage sites induced by streptonigrin are unique and less frequent compared to those induced by other topoisomerase II inhibitors. nih.gov Interestingly, there is a preference for specific bases, thymine (B56734) at position +2 and adenine (B156593) at position +3, relative to the cleavage site, suggesting a distinct mechanism of stabilization that doesn't rely on simple drug stacking. nih.gov
Effects on Other Enzymatic Targets
Recent research has identified other enzymatic targets for streptonigrin and, by extension, its derivatives like this compound.
SENP1 (Sentrin-specific protease 1): Streptonigrin has been shown to bind to and inhibit SENP1, a SUMO-specific protease. nih.govfigshare.com SENP1 is involved in regulating the stability of various proteins, including the hypoxia-inducible factor 1α (HIF1α), a key player in tumor angiogenesis. nih.gov By inhibiting SENP1, streptonigrin disrupts the interaction between SENP1 and SUMO1, leading to increased global SUMOylation levels and a reduction in HIF1α levels. nih.gov The inhibitory effect of streptonigrin on SENP1 is specific, with a significantly higher potency against SENP1 compared to other SENPs like SENP2 and SENP6. frontiersin.org
Guanylyl Cyclase: this compound has been found to inhibit the nitric oxide (NO)-dependent activation of human guanylyl cyclase. acs.org While it doesn't affect the basal activity of the enzyme, it does inhibit its activation by NO donors. nih.govjst.go.jp However, research suggests that the inhibition of guanylyl cyclase is not directly linked to the antitumor mechanism of streptonigrin and its derivatives. nih.gov
Interactive Data Table: Effects of Streptonigrin on Enzymatic Targets
| Enzyme | Action | Observed Effect | IC50 Value |
|---|---|---|---|
| Topoisomerase II | Inhibition (Poison) | Stabilization of cleavage complex, induction of DNA cleavage | Comparable to etoposide (B1684455) at low concentrations (≤10 µM) |
| SENP1 | Inhibition | Disruption of SENP1-SUMO1 interaction, reduced HIF1α levels | 0.518 ± 0.100 µM |
| Guanylyl Cyclase | Inhibition of NO-dependent activation | Reduced cGMP production in the presence of NO donors | 4.16 µM (for streptonigrin) |
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways
The antitumor activity of this compound is significantly linked to its capacity to generate reactive oxygen species (ROS), leading to substantial oxidative stress within cancer cells. This process is primarily driven by the chemical structure of the molecule, specifically its aminoquinone core.
Mechanisms of Superoxide (B77818) and Hydrogen Peroxide Production
This compound induces the production of ROS through a cyclical process involving molecular oxygen. The molecule interacts with oxygen to generate superoxide radicals (O₂⁻). mdpi.com This initial step is central to its cytotoxic mechanism. The newly formed superoxide radicals can then undergo dismutation, a reaction that converts them into hydrogen peroxide (H₂O₂). mdpi.com This conversion can occur spontaneously or be catalyzed by cellular enzymes like superoxide dismutase.
The generation of these ROS is not always a simple release of diffusible molecules. Some research indicates that this compound, in the presence of iron, can reduce molecular oxygen to a potent oxidizing species directly on the surface of DNA without releasing superoxide or hydrogen peroxide as free intermediates. nih.gov However, the more classically described mechanism involves a redox cycling process where the quinone moiety is reduced, transfers an electron to oxygen to form superoxide, and is then regenerated, continuing the cycle. mdpi.com This sustained production of superoxide and, subsequently, hydrogen peroxide, disrupts the normal redox balance of the cell. mdpi.comresearchgate.net The process follows a clear pathway: molecular oxygen is first reduced to a superoxide radical, which is then converted to hydrogen peroxide (O₂ → ·O₂⁻ → H₂O₂). rsc.org
Role of Quinone Moiety Autoxidation
The quinone moiety within the this compound structure is fundamental to its ability to produce ROS. This chemical group can undergo a one-electron reduction, often catalyzed by cellular enzymes such as NAD(P)H-cytochrome P-450 reductase, to form a semiquinone radical. mdpi.com This semiquinone is unstable and readily auto-oxidizes in the presence of molecular oxygen, transferring its extra electron to O₂ to form a superoxide radical. In this process, the parent quinone is regenerated, allowing it to participate in another reduction-oxidation cycle. mdpi.comresearchgate.net
This redox cycling is a key feature of many quinone-containing compounds and is a primary mechanism for their biological activity. mdpi.comresearchgate.net The continuous regeneration of the parent quinone coupled with the constant production of superoxide radicals creates a state of high oxidative stress. rsc.org The genotoxic effects of this compound are attributed in part to this autoxidation of its quinone moiety, which, in the presence of NADH, leads to the production of these oxygen-derived reactive species. mdpi.com
Induction of Programmed Cell Death and Cell Cycle Perturbations in Cellular Models
The high levels of oxidative stress and direct DNA damage induced by this compound trigger profound cellular responses, including the activation of programmed cell death pathways and the arrest of the cell division cycle.
Apoptosis Pathway Activation
This compound is a potent inducer of apoptosis, or programmed cell death. The primary trigger for this process is the overwhelming biochemical stress caused by ROS generation and direct damage to biomolecules like DNA. nih.govteachmeanatomy.info This damage activates the intrinsic pathway of apoptosis. teachmeanatomy.infowikipedia.org
The intrinsic pathway is initiated by internal cellular stress signals that lead to mitochondrial outer membrane permeabilization (MOMP). nih.gov This critical event results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm, most notably cytochrome c. wikipedia.orgnih.govthermofisher.com Once in the cytoplasm, cytochrome c binds to the Apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates an initiator caspase, caspase-9. wikipedia.orgnih.gov Active caspase-9 proceeds to activate executioner caspases, such as caspase-3, which then dismantle the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. teachmeanatomy.infonih.gov While the intrinsic pathway appears to be the main route, it is part of a complex signaling cascade that ultimately converges on the activation of these executioner caspases.
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, this compound causes perturbations in the cell cycle, forcing cells to halt their progression. The DNA damage inflicted by this compound activates cellular DNA damage checkpoints, which are surveillance mechanisms that arrest the cell cycle to allow time for repair. bio-rad.comresearchgate.net If the damage is too severe, these checkpoints can signal for the initiation of apoptosis.
Specifically, this compound has been associated with inducing a G2/M phase arrest. researchgate.net This checkpoint prevents cells with damaged DNA from entering mitosis (M phase). bio-rad.com The arrest is mediated by a complex signaling pathway that often involves the ATM (Ataxia-telangiectasia mutated) and ATR (Ataxia-telangiectasia and Rad3-related) kinases. bio-rad.comresearchgate.net These kinases, upon sensing DNA damage, phosphorylate and activate downstream checkpoint kinases like Chk1 and Chk2. bio-rad.comresearchgate.net These, in turn, inactivate the Cdc25 family of phosphatases. researchgate.net Inactive Cdc25 cannot activate the Cyclin B-CDK1 complex, a key driver of mitotic entry, resulting in an accumulation of inactive Cyclin B-CDK1 and a halt in the G2 phase. bio-rad.comwikipedia.org This arrest can be further sustained by the p53 tumor suppressor protein, which can induce the expression of p21, a cyclin-dependent kinase inhibitor that directly binds to and inhibits Cyclin B-CDK1 complexes. researchgate.netnih.gov
Interference with Cellular Signaling Pathways (e.g., β-catenin/Tcf)
Beyond its direct effects on DNA and ROS levels, this compound has been shown to interfere with specific oncogenic signaling pathways. Research has identified this compound as a negative regulator of the β-catenin/T-cell factor (Tcf) signaling pathway, which is aberrantly activated in various cancers. nih.gov
The canonical Wnt/β-catenin pathway plays a crucial role in cell proliferation and fate determination. mdpi.com In its active state, β-catenin accumulates in the nucleus, where it associates with Tcf/LEF transcription factors to drive the expression of target genes, including those that promote proliferation like c-Myc and Cyclin D1. mdpi.comresearchgate.net
This compound has been found to inhibit the transcriptional activity of the β-catenin/Tcf complex. nih.gov Studies using cancer cell lines with activated β-catenin signaling demonstrated that this compound could suppress this activity. nih.gov The proposed mechanism suggests that this compound impairs the association of β-catenin with the Tcf4 transcriptional complex, effectively blocking its ability to activate gene expression. mdpi.com This inhibitory action is linked to the compound's growth-inhibitory effects, which are more pronounced in cancer cells where the β-catenin pathway is activated. nih.gov This finding presents a distinct molecular mechanism for this compound's antitumor effect, suggesting it may serve as a lead compound for developing agents that target β-catenin-activated tumors. nih.gov
Table of Research Findings on this compound's Mechanisms
| Mechanism Category | Specific Effect | Key Molecular Players | Observed Outcome | Relevant Cell Models |
| ROS Generation | Production of Superoxide & Hydrogen Peroxide | Quinone Moiety, NAD(P)H Reductases, Molecular Oxygen | Increased Oxidative Stress, DNA Damage | Cancer Cells, E. coli |
| Programmed Cell Death | Intrinsic Apoptosis Activation | Cytochrome c, Apaf-1, Caspase-9, Caspase-3 | Programmed Cell Death | Cellular Models |
| Cell Cycle Perturbation | G2/M Phase Arrest | ATM/ATR, Chk1/Chk2, Cdc25, Cyclin B-CDK1 | Halt in Cell Division | Cellular Models |
| Signaling Interference | Inhibition of β-catenin/Tcf Pathway | β-catenin, Tcf4 | Downregulation of Target Genes (e.g., c-Myc), Growth Inhibition | SW480, HEK293 |
Spectrum of Biological Activities in Research Models
Cytotoxic Activities in Cancer Cell Lines
Research into the cytotoxic potential of streptonigrone and its related compounds has revealed significant antiproliferative effects against cancer cell lines. Streptonigrin (B15502), the parent compound, has demonstrated potent cytotoxic activity, with studies indicating strong effects at concentrations exceeding 1 μM tandfonline.com. However, more nuanced findings suggest that streptonigrin, even at very low concentrations such as 1 nM, can induce changes in heterochromatin without substantially affecting cell proliferation or viability, hinting at a potential for selective action tandfonline.com. At higher concentrations (e.g., above 10 nM), streptonigrin has been observed to induce cell death and detachment in HeLa cells tandfonline.com.
Specific studies have documented streptonigrin's efficacy against various cancer types. It was found to be effective against pancreatic cancer cell lines at 100 nM, showing a plating efficiency of 0.25±0.02 tandfonline.com. Additionally, streptonigrin exhibited high effectiveness against melanoma cells at a concentration of 0.04 μM tandfonline.com. Streptonigrin has also been identified as an inhibitor of SUMO-specific proteases (SENPs), with reported IC50 values of 0.518±0.100 μM against SENP1 and 6.919±0.676 μM against SENP2 tandfonline.com.
While direct quantitative in vitro cytotoxic data specifically for this compound against distinct cancer cell lines is less extensively detailed in the available literature snippets compared to streptonigrin, the broader class of 5,8-quinolinediones, to which this compound belongs, is recognized for its anticancer properties semanticscholar.orgresearchgate.net. Evaluations of streptonigrin and its derivatives, including this compound, for biological activity suggest that this compound itself has been subjected to such assessments jst.go.jpnih.gov.
Development and Research of Streptonigrone Derivatives and Analogues
Rational Design and Synthetic Strategies for Novel Analogues
The rational design of streptonigrone analogues is largely guided by the goal of retaining or enhancing the core pharmacophore responsible for its biological activity while modifying other parts of the molecule to improve its pharmacological profile. The quinoline-5,8-dione system is a key structural moiety in this compound and related compounds like lavendamycin (B1674582), playing a crucial role in their biological activities scienceopen.com. Synthetic strategies, therefore, often focus on modifying the substituents on this core structure.
One common strategy involves the modification of the carboxyl group of the parent compound, streptonigrin (B15502), which can be transformed into this compound. This position is a prime target for creating derivatives such as esters, amides, hydrazides, and amino acid conjugates nih.gov. The objective is to alter physicochemical properties like solubility and cell permeability, which can influence biological activity. For instance, the synthesis of this compound alkyl ethers has been explored to create new derivatives for evaluation jst.go.jp.
Total synthesis approaches have also been developed, providing access to a wider range of analogues that are not easily accessible through semi-synthesis from the natural product. These strategies allow for more significant structural modifications. For example, a total synthesis of this compound has been achieved using methods like the Conrad-Limpach reaction to assemble the quinoline (B57606) segment, offering an alternative to the more traditional Friedländer methodology acs.org. Other synthetic approaches focus on creating the core quinolinequinone structure from simpler precursors, such as 8-hydroxyquinoline, and then introducing various substituents scienceopen.com. Palladium-catalyzed Buchwald-Hartwig aminations have been successfully employed to create novel 6-arylamino derivatives of quinolinequinones, demonstrating a modern and efficient method for generating diverse analogues scienceopen.com.
These synthetic efforts are underpinned by the principles of rational drug design, which leverage knowledge of the molecular basis of a system to create new potential therapeutic agents efficiently nih.gov. By systematically altering the structure of this compound, researchers can probe the molecular interactions that govern its activity and design novel compounds with improved properties.
Biological Evaluation of Synthesized Analogues (in vitro/cellular)
Following their synthesis, novel this compound analogues undergo rigorous biological evaluation to determine their activity and potential as therapeutic agents. These assessments are typically conducted using in vitro enzymatic assays and cell-based (cellular) assays.
A primary focus of this research has been the evaluation of antiviral and antitumor activities nih.gov. The parent compound, streptonigrin, is a known potent inhibitor of viral reverse transcriptases, including those from avian myeloblastosis virus (AMV) and human immunodeficiency virus (HIV) nih.gov. Consequently, its derivatives are often screened for similar inhibitory properties.
Studies have shown that modifications to the 2'-carboxyl group significantly impact activity. For example, hydrazide, amide, and amino acid derivatives of streptonigrin demonstrated inhibitory activity against AMV reverse transcriptase comparable to the parent compound, with ID50 values in the range of 2-8 µg/mL. In contrast, most ester derivatives were found to be inactive, with the notable exception of those containing a dimethylamino group in the substituent nih.gov.
The antitumor effects are often evaluated using cancer cell lines. In one study, doxorubicin-resistant murine lymphoblastoma L5178Y cells exhibited collateral sensitivity to both streptonigrin and its derivative, STN-COO(CH2)3N(CH3)2, in vitro nih.gov. This suggests that these analogues may be effective against drug-resistant cancers.
Below is a data table summarizing the in vitro biological activity of selected streptonigrin derivatives, from which this compound is derived.
| Compound | Modification Type | Target/Assay | Activity (ID50) |
|---|---|---|---|
| Streptonigrin (STN-COOH) | Parent Compound | AMV Reverse Transcriptase | ~2-8 µg/mL |
| Streptonigrin Hydrazide | 2'-Carboxyl Modification | AMV Reverse Transcriptase | 2-8 µg/mL |
| Streptonigrin Amides | 2'-Carboxyl Modification | AMV Reverse Transcriptase | 2-8 µg/mL |
| Streptonigrin Amino Acid Derivatives | 2'-Carboxyl Modification | AMV Reverse Transcriptase | 2-8 µg/mL |
| Streptonigrin Esters | 2'-Carboxyl Modification | AMV Reverse Transcriptase | Generally Inactive |
| STN-COO(CH2)3N(CH3)2 | Ester with Dimethylamino Group | AMV Reverse Transcriptase | Active |
| STN-COO(CH2)3N(CH3)2 | Ester with Dimethylamino Group | Doxorubicin-Resistant L5178Y Cells | Active (Collateral Sensitivity) |
Structure-Activity Relationship (SAR) Progression for Enhanced Specificity
The systematic synthesis and biological testing of this compound analogues have allowed researchers to establish crucial structure-activity relationships (SAR). SAR studies correlate the chemical structure of a compound with its biological activity, providing insights that guide the design of more potent and specific molecules nih.gov.
For this compound and its related compounds, SAR studies have highlighted the importance of several structural features:
The Quinoline-5,8-dione Core: This bicyclic system is fundamental to the biological activity. Its ability to undergo redox cycling is believed to be a key part of its mechanism of action.
The Aminoquinone Moiety: The presence of the amino group on the quinone ring is critical. Modifications in this region can significantly alter the compound's electronic properties and, consequently, its biological effects.
Substituents on the Pyridine (B92270) Ring: The substituents on the A and B rings (the pyridine and phenyl parts of the quinoline system) are crucial for modulating activity and specificity. Early research focused on modifications at the 2'-position of the parent streptonigrin, showing that converting the carboxylic acid to amides or certain esters could maintain or alter activity nih.gov. For example, the presence of a basic dimethylamino group in the ester side chain restored the antiviral activity that was lost in simple ester analogues nih.gov.
The progression of SAR has moved from simple modifications of peripheral functional groups to more complex alterations of the core structure. Recent studies have aimed to reduce the inherent toxicity of the pharmacophore while preserving its potent anticancer or antiviral effects nih.gov. This involves creating truncated analogues or modifying the substitution pattern to fine-tune the compound's interaction with its biological targets and minimize off-target effects.
The table below summarizes key SAR findings for streptonigrin/streptonigrone analogues.
| Structural Feature/Modification | Observation | Impact on Activity |
|---|---|---|
| Quinoline-5,8-dione Core | Essential for activity | Core pharmacophore required for redox cycling and biological effects. |
| 2'-Carboxylic Acid (Streptonigrin) | Can be modified | Conversion to amides/hydrazides retains reverse transcriptase inhibition. |
| 2'-Ester (Simple Alkyl) | Generally inactive | Loss of antiviral activity compared to the parent carboxylic acid. |
| 2'-Ester with Terminal Basic Group (e.g., -N(CH3)2) | Active | Restoration of activity, suggesting importance of charge or specific interactions. |
| Substitutions on Quinoline Ring | Modulates potency and specificity | Different substitution patterns can lead to enhanced antifungal or antibacterial properties. scienceopen.com |
Mechanisms of Cellular Resistance to Streptonigrone in Model Systems
Investigation of Efflux and Transport Mechanisms
Efflux pumps represent a fundamental and widespread strategy employed by cells, particularly bacteria, to resist toxic compounds, including antibiotics and other xenobiotics reactgroup.orgaimspress.commdpi.comnih.govnih.govmdpi.commicrobialcell.com. These membrane-bound protein complexes actively transport substrates out of the cell, thereby reducing intracellular drug concentrations below inhibitory levels nih.govnih.govmdpi.commicrobialcell.com. This mechanism can confer intrinsic resistance or be acquired through genetic changes, leading to increased pump expression or the acquisition of new pump systems mdpi.com.
Key Features of Efflux Pump-Mediated Resistance:
Energy Dependence: Efflux pumps utilize cellular energy, commonly derived from ATP hydrolysis (e.g., ATP-binding cassette (ABC) superfamily) or proton motive force (e.g., Major Facilitator Superfamily (MFS), Resistance-Nodulation-Cell Division (RND) superfamily), to mediate substrate translocation nih.govnih.govnih.govfrontiersin.org.
Broad Substrate Specificity: Many efflux pumps exhibit broad substrate specificity, allowing them to expel a wide range of structurally diverse compounds. This characteristic is a significant contributor to multidrug resistance (MDR) nih.govnih.govmicrobialcell.combiorxiv.org.
Role in Resistance Evolution: The overexpression of efflux pumps can lead to low-level resistance. This initial tolerance can provide a survival advantage in the presence of an antibiotic, allowing cells to persist and subsequently acquire secondary mutations that confer higher-level or clinical resistance mdpi.com. Furthermore, efflux pumps can mediate cross-resistance, where resistance to one compound confers cross-resistance to others that share the same efflux pathway biorxiv.org.
While specific efflux mechanisms conferring resistance to Streptonigrone have not been detailed in the provided literature, efflux pumps are a critical defense mechanism against a vast array of antimicrobial agents in various model systems reactgroup.orgaimspress.commdpi.comnih.govnih.govmdpi.commicrobialcell.combiorxiv.org. It is plausible that this compound, like other xenobiotics, could be a substrate for existing efflux systems or that resistance could emerge through the upregulation or acquisition of specific transporters.
Table 1: Major Efflux Pump Superfamilies and Their General Roles in Resistance
| Efflux Pump Superfamily | Primary Energy Source | General Structure/Components | Common Substrates (General Examples) | Role in Resistance |
| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Typically 2 transmembrane domains (TMDs) and 2 nucleotide-binding domains (NBDs) | Diverse; can include antibiotics, peptides, lipids | Expulsion of various toxic compounds, including antibiotics; can confer MDR nih.govfrontiersin.org |
| MFS (Major Facilitator Superfamily) | Proton Motive Force (PMF) | Single protein with 12 transmembrane helices | Wide range of drugs, organic compounds, sugars | Primary mechanism for many MDR transporters; expels diverse antibiotics aimspress.comnih.govnih.gov |
| RND (Resistance-Nodulation-Cell Division) | Proton Motive Force (PMF) | Tripartite system: inner membrane transporter, periplasmic adapter protein, outer membrane factor | Broad spectrum of antibiotics, dyes, detergents | Key in Gram-negative bacteria; often involved in high-level MDR nih.govnih.govnih.gov |
| MATE (Multidrug and Toxic Compound Extrusion) | Proton Motive Force (PMF) or Sodium Motive Force | Single protein with 12 transmembrane helices | Diverse drugs, dyes, antibiotics | Contribute to MDR aimspress.comnih.govfrontiersin.org |
| SMR (Small Multidrug Resistance) | Proton Motive Force (PMF) | Small proteins with 2-3 transmembrane helices | Various toxic compounds, antibiotics | Often found in operons with other resistance genes; contribute to MDR aimspress.comnih.govfrontiersin.org |
Sources: nih.gov, nih.gov, nih.gov, frontiersin.org, aimspress.com
Target Modification and Bypass Pathways
Cellular resistance can also arise from alterations to the cellular components that antibiotics target, or by the development of alternative biochemical routes that circumvent the antibiotic's inhibitory action reactgroup.orgaimspress.comnih.govdigitalworldbiology.commdpi.com. These strategies effectively neutralize the drug's effect, allowing the cell to maintain essential functions.
Key Strategies in Target Modification and Bypass Pathways:
Target Modification: This broad category includes several distinct approaches:
Target Mutation: Spontaneous mutations in genes encoding the antibiotic's molecular target can alter its structure. These alterations often reduce the antibiotic's binding affinity, thereby diminishing its inhibitory effect mdpi.comfrontiersin.orgnih.gov. For example, mutations in ribosomal RNA (rRNA) or ribosomal proteins can confer resistance to antibiotics targeting protein synthesis frontiersin.orgnih.gov.
Acquisition of New Targets: Bacteria can acquire genes that encode alternative versions of a target molecule. These new targets are typically insensitive to the antibiotic. A well-known example is the acquisition of the mecA gene in methicillin-resistant Staphylococcus aureus (MRSA), which leads to the synthesis of Penicillin-Binding Protein 2a (PBP2a). PBP2a exhibits low affinity for many β-lactam antibiotics, rendering them ineffective reactgroup.orgnih.govmdpi.comnih.gov.
Target Protection: Some resistance mechanisms involve the production of proteins that bind to the antibiotic's target. These protective proteins can shield the target from the drug or alter its conformation, allowing it to retain function even when bound by the antibiotic mdpi.com.
Enzymatic Inactivation: While often discussed alongside target modification, this mechanism involves enzymes that directly degrade or chemically modify the antibiotic, rendering it inactive. For instance, β-lactamases hydrolyze the β-lactam ring of penicillin-class antibiotics nih.gov.
Bypass Pathways: Cells can develop resistance by rerouting metabolic processes to bypass pathways that are inhibited by antibiotics. If an antibiotic targets a specific enzyme in a critical metabolic pathway (e.g., cell wall synthesis), bacteria may evolve to utilize alternative enzymes or entirely different biochemical routes to complete the essential cellular process nih.govdigitalworldbiology.com. This allows the cell to continue functioning, effectively circumventing the antibiotic's inhibitory effect.
Specific research detailing target modification or bypass pathways as mechanisms of resistance to this compound in model systems was not found within the provided literature. However, these are fundamental and widely observed strategies for bacterial adaptation to antimicrobial agents reactgroup.orgaimspress.comnih.govdigitalworldbiology.commdpi.com. Given this compound's known interactions with cellular signaling pathways, such as the β-catenin/Tcf pathway in cancer cells tandfonline.com, it is conceivable that resistance could emerge through modifications of these or other essential cellular targets, or through the development of compensatory pathways in relevant model systems.
Table 2: General Mechanisms of Target Modification and Bypass Pathways in Antibiotic Resistance
| Resistance Mechanism Category | Specific Strategy | Description | General Examples (Antibiotic Classes/Bacteria) |
| Target Modification | Target Mutation | Alteration of the antibiotic's binding site on the target molecule through genetic mutations, reducing drug affinity. | Aminoglycosides (rRNA methylation), Fluoroquinolones (gyrA/parC mutations), Macrolides (rRNA mutations) nih.govmdpi.comfrontiersin.orgnih.gov |
| Acquisition of New Target | Synthesis of an alternative target molecule that is insensitive to the antibiotic. | β-lactams (PBP2a in MRSA via mecA gene), Glycopeptides (altered peptidoglycan precursors) reactgroup.orgnih.govmdpi.com | |
| Target Protection | Production of proteins that bind to the antibiotic's target, shielding it from the drug or maintaining its function. | Fusidic acid resistance (FusB-type proteins) mdpi.com | |
| Bypass Pathways | Alternative Metabolic Routes | Development of alternative biochemical pathways to synthesize essential cellular components or carry out vital processes that are inhibited by the antibiotic. | β-lactams (alternative peptidoglycan synthesis pathways) nih.govdigitalworldbiology.com |
| Enzymatic Inactivation | Degradation/Modification | Production of enzymes that directly degrade or chemically modify the antibiotic, rendering it inactive. | β-lactamases (hydrolyzing β-lactams), Aminoglycoside-modifying enzymes (acetyltransferases, phosphotransferases) nih.gov |
Sources: nih.gov, nih.gov, digitalworldbiology.com, mdpi.com, frontiersin.org, reactgroup.org, aimspress.com, nih.gov
Compound Name List:
this compound
Penicillin
Aminoglycosides
Macrolides
Lincosamides
Streptogramins
β-lactams
Glycopeptides
Fluoroquinolones
Fusidic acid
Advanced Analytical and Computational Methodologies in Streptonigrone Research
Spectroscopic Techniques for Mechanism Elucidation (e.g., NMR, CD)
Spectroscopic techniques are fundamental for determining molecular structures, identifying functional groups, and understanding reaction mechanisms. For Streptonigrone, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have played significant roles.
NMR Spectroscopy NMR spectroscopy is a cornerstone of organic chemistry for structure elucidation, providing detailed information about the connectivity and environment of atoms within a molecule. For this compound, NMR has been instrumental in confirming its structure and characterizing its derivatives. For instance, studies have reported specific proton NMR (¹H NMR) spectral data, including chemical shifts and signal multiplicities, which are critical for structural assignments mit.edunih.gov. These assignments help in identifying specific protons and their neighboring environments, such as methyl groups and aromatic protons nih.gov. Furthermore, NMR has been used to characterize modified this compound structures, such as dihydrohexamethyl derivatives, and to analyze reaction products involving this compound analogues nih.govacs.org. The technique's ability to correlate chemical shifts with electronic environments and coupling constants with through-bond interactions makes it indispensable for confirming molecular integrity and identifying structural changes ox.ac.ukunivr.itlibretexts.org.
Table 1: Selected ¹H NMR Data for Streptonigrin (B15502) (Note: While this compound is the focus, Streptonigrin data is presented as it's closely related and often studied in parallel, with this compound being a derivative or related compound in research contexts.)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-8' | 10.56 | s |
| Aromatic Proton 1 | 8.13–8.15 | m |
| Aromatic Proton 2 | 8.09–8.11 | m |
| Aromatic Proton 3 | 7.88–7.91 | m |
| Methyl Group 1 | 2.38 | s |
| Methyl Group 2 | 3.84 | s |
| Methyl Group 3 | 3.88 | s |
| Methyl Group 4 | 3.97 | s |
Circular Dichroism (CD) Spectroscopy CD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This method is particularly valuable for determining the absolute configuration and conformational dynamics of molecules creative-proteomics.combbk.ac.ukmdpi.com. In the context of this compound, CD spectroscopy, often coupled with quantum chemical calculations (e.g., TDDFT), has been employed to assign its absolute configuration, addressing discrepancies from previous studies researchgate.net. The analysis focuses on the contribution of specific structural features, such as biaryl axes, to the molecule's chiroptical properties researchgate.net. Beyond absolute configuration, CD spectroscopy is broadly used to probe secondary structures of biomolecules and conformational changes upon ligand binding, providing insights into mechanisms of action creative-proteomics.combbk.ac.ukmdpi.com. Vibrational Circular Dichroism (VCD) offers further detailed structural information, especially for complex chiral molecules reading.ac.uk.
Computational Chemistry and Bioinformatics Applications
Computational chemistry and bioinformatics offer predictive and analytical power, enabling the simulation of molecular interactions, the prediction of biological activities, and the exploration of vast chemical spaces.
Virtual Screening and Target PredictionVirtual screening (VS) is a computational technique used to rapidly search large databases of chemical compounds to identify potential drug candidates that are likely to interact with a specific biological targetrroij.comresearchgate.net. Structure-based VS (SBVS) and ligand-based VS (LBVS) are common approaches, often employing molecular docking as a key stepresearchgate.net. For this compound, VS can be used to identify novel analogues with improved efficacy or to predict potential new targetsacs.orgnih.gov. Emerging methods, such as vector-based approaches using protein language models, are enabling VS at unprecedented scales, allowing for the prediction of drug-target interactions (DTIs) and mechanisms of action across entire proteomesarxiv.orgarxiv.org. Target prediction, often performed using inverse virtual screening, helps in identifying off-target effects or novel therapeutic roles for compoundsnih.gov.
Compound List:
this compound
Streptonigrin
Bruneomycin
Future Perspectives and Research Opportunities for Streptonigrone
Exploration of Novel Mechanisms and Biological Targets
While streptonigrone's general mechanisms of action, including DNA synthesis inhibition and chromosomal damage, are known nih.gov, ongoing research aims to uncover more specific molecular targets and pathways. Recent findings indicate that streptonigrin (B15502) exhibits cytotoxic effects against certain cancer cells by inhibiting the β-catenin/Tcf signaling pathway, showing significant inhibition of β-catenin/Tcf-DNA complex formation nih.gov. Another identified mechanism involves the inhibition of SENP1, a key enzyme in the hypoxic response, suggesting a role in regulating HIF1α stability researchgate.net. Further research could focus on:
Identifying Additional Targets: Investigating this compound's interaction with other cellular components, such as ribonucleotide reductases, which have been computationally identified as potential targets nih.gov.
Elucidating Complex Signaling Pathways: Deeper exploration into how this compound modulates pathways like Wnt/β-catenin and its downstream effects on gene expression and cellular processes.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies to correlate structural modifications with specific target interactions and biological outcomes, aiming to optimize potency and selectivity.
Biosynthetic Pathway Engineering for Diversified Structures
Understanding the biosynthetic pathway of this compound offers a powerful avenue for generating novel analogs with potentially improved properties. The stn gene cluster responsible for streptonigrin biosynthesis has been identified and contains 48 genes nih.gov. Lavendamycin (B1674582) has been confirmed as an intermediate in this pathway nih.gov. Research efforts can focus on:
Metabolic Engineering: Manipulating the stn gene cluster in Streptomyces flocculus or employing heterologous expression systems to produce streptonigrin analogs. This could involve inactivating or overexpressing specific genes within the cluster to alter the final product researchgate.net.
Enzymatic Modification: Utilizing specific enzymes from the biosynthetic pathway, such as flavin reductases and flavins, to catalyze specific chemical transformations, like the α-hydroxylation and decarboxylation observed in the conversion of streptonigrin to this compound acs.orgresearchgate.net.
Feeding Studies: Supplementing fermentation broths with precursor analogs to guide the biosynthesis towards desired structural variations, a strategy successfully employed in the diversification of other natural products mdpi.comcjnmcpu.com.
Application as Chemical Biology Probes and Research Tools
This compound's well-defined chemical structure and biological activity make it a potential candidate for development into chemical biology probes. Chemical probes are invaluable tools for dissecting complex biological systems, identifying molecular targets, and elucidating mechanisms of action mdpi.comnih.govnih.gov. Future research could involve:
Developing Labeled Analogs: Synthesizing this compound derivatives with attached reporter groups (e.g., biotin, fluorophores) or photo-crosslinking moieties. These labeled compounds can be used for target identification via pull-down assays, mass spectrometry, or imaging studies mdpi.commskcc.org.
Activity-Based Probes (ABPs): Designing ABPs that covalently bind to their target proteins, allowing for the profiling of enzyme activity and identification of novel targets in complex biological samples.
Tool Compounds for Pathway Investigation: Utilizing this compound or its derivatives as specific inhibitors or modulators to study the roles of targeted pathways, such as β-catenin/Tcf signaling or SENP1 activity, in cellular processes and disease models.
Development of Targeted Delivery Strategies for Research Applications
To maximize the utility of this compound and its analogs in research settings, particularly for in vitro and in vivo studies, developing targeted delivery strategies is crucial. Such strategies aim to enhance cellular uptake, improve bioavailability, and enable site-specific delivery, thereby increasing efficacy and reducing potential off-target effects dovepress.comresearchgate.netdovepress.com. Research directions include:
Nanoparticle Encapsulation: Encapsulating this compound within various nanoparticles (e.g., liposomes, polymeric micelles, inorganic nanoparticles) to improve its solubility, stability, and controlled release dovepress.commdpi.com. These nanocarriers can be further functionalized for active targeting.
Ligand-Mediated Targeting: Conjugating this compound or its carrier systems with specific ligands (e.g., antibodies, peptides, aptamers) that recognize and bind to particular cell surface receptors or biomarkers, facilitating selective delivery to target cells or tissues in experimental models dovepress.comresearchgate.netdovepress.com.
Prodrug Strategies: Designing prodrugs of this compound that are activated only at the target site, thereby minimizing systemic exposure and potential toxicity during experimental use.
By pursuing these research avenues, this compound can be further leveraged as a valuable compound for advancing our understanding of cellular mechanisms and for the development of new therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
